(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-chlorophenoxy)acetate
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Overview
Description
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-chlorophenoxy)acetate: is a complex organic compound that features a thiophene ring, an isoxazole ring, and a chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-chlorophenoxy)acetate typically involves multiple steps, starting with the formation of the thiophene and isoxazole rings. The final step involves the attachment of the chlorophenoxy group via nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can be performed on the isoxazole ring or the chlorophenoxy group.
Substitution: : Nucleophilic substitution reactions can be used to introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles like sodium phenoxide (NaOC6H5) and reaction conditions such as elevated temperatures and polar aprotic solvents are typically employed.
Major Products Formed
Oxidation: : Thiophene sulfoxides or sulfones.
Reduction: : Reduced isoxazole derivatives or chlorophenoxy alcohols.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-chlorophenoxy)acetate: has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may serve as a probe or inhibitor in biological studies.
Industry: : Use in material science and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-chlorophenoxy)acetate: can be compared to other thiophene and isoxazole derivatives. Similar compounds include:
5-(Thiophen-2-yl)isoxazole-3-carboxaldehyde
Thiopropamine
5-(Thiophen-2-yl)oxazole derivatives
These compounds share structural similarities but may differ in their functional groups and biological activities. The uniqueness of This compound lies in its specific combination of rings and substituents, which can lead to distinct chemical and biological properties.
Biological Activity
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-chlorophenoxy)acetate is a synthetic organic compound that belongs to the class of isoxazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.
The chemical structure of this compound can be summarized as follows:
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₁₄H₁₂ClN₂O₃S |
Molecular Weight | 320.4 g/mol |
CAS Number | 1207040-87-6 |
Biological Activity Overview
Research indicates that isoxazole derivatives, including the compound , exhibit a variety of biological activities:
- Anticancer Activity : Several studies have demonstrated that compounds with isoxazole structures can inhibit the proliferation of cancer cells. For instance, derivatives containing similar frameworks have shown moderate to strong antiproliferative activity against human leukemia cell lines .
- Acetylcholinesterase Inhibition : Compounds with similar structural motifs have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. Some derivatives have exhibited promising inhibitory activity, suggesting potential therapeutic applications .
- Antimicrobial Properties : Isoxazole derivatives are also noted for their antimicrobial effects. The presence of the thiophene moiety in the structure may enhance these properties, making them potential candidates for developing new antimicrobial agents.
Anticancer Activity
A study focusing on thiazolidinone compounds demonstrated that modifications in the functional groups significantly affected their anticancer properties. Compounds similar to this compound showed varying degrees of cytotoxicity in different cancer cell lines, with certain derivatives exhibiting IC50 values in the low micromolar range .
Acetylcholinesterase Inhibition
Research on acetylcholinesterase inhibitors revealed that compounds containing an isoxazole core could effectively inhibit AChE activity. For example, a derivative with similar characteristics demonstrated an IC50 value of 2.7 µM against AChE, indicating strong potential for treating Alzheimer's disease .
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Enzyme Inhibition : Compounds may act by inhibiting specific enzymes involved in cancer progression or neurotransmitter breakdown.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-(4-chlorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO4S/c17-11-3-5-13(6-4-11)20-10-16(19)21-9-12-8-14(22-18-12)15-2-1-7-23-15/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZSAGSQTRISCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)COC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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